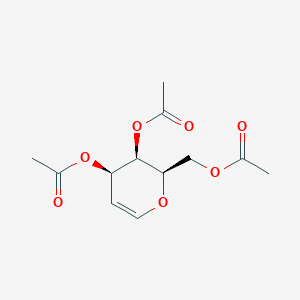

3,4,6-Tri-O-acetyl-D-galactal

Descripción

Significance as a Versatile Building Block in Carbohydrate Chemistry

3,4,6-Tri-O-acetyl-D-galactal is widely recognized as a versatile and important building block for the synthesis of monosaccharides and oligosaccharides. biosynth.comfishersci.bechemicalbook.com Its utility spans both solution-phase and solid-phase synthesis strategies. fishersci.bechemicalbook.com The acetyl groups provide stability during multi-step syntheses, while the glycal double bond serves as a handle for introducing diverse functionalities at the C1 and C2 positions. biosynth.com

This compound is a key precursor for producing differentially protected galactosamine building blocks, which are essential components for synthesizing human and bacterial oligosaccharides. acs.orgista.ac.at For example, the azidophenylselenylation of this compound provides a direct route to 2-nitrogenated glycosides, which are precursors to galactosamine derivatives. acs.orgista.ac.at Furthermore, its derivatives are explored in pharmaceutical research for developing new drugs that target carbohydrate-binding proteins and in biotechnology for producing glycosylated proteins with enhanced stability and efficacy. chemimpex.com

Role in Glycosylation Reactions

The primary utility of this compound lies in its application as a glycosyl donor in various glycosylation reactions. chemimpex.com The double bond can be activated by electrophilic reagents, leading to the formation of new glycosidic linkages.

A prominent reaction involving this galactal is the Ferrier rearrangement , a powerful method for preparing 2,3-unsaturated glycopyranosides. nih.govacs.org This reaction involves the allylic rearrangement of the glycal, typically catalyzed by a Lewis acid, in the presence of a nucleophile (e.g., an alcohol or thiol). nih.gov Various catalytic systems have been developed to promote this transformation with high efficiency and stereoselectivity, including tin(IV) chloride (SnCl₄), bromodimethylsulfonium bromide (BDMS), and montmorillonite (B579905) K10 clay under microwave irradiation. nih.govresearchgate.netresearchgate.net The reaction mechanism is believed to proceed through a vinylogous oxocarbenium ion intermediate. acs.org Cryogenic infrared spectroscopy studies have provided direct structural characterization of the intermediate Ferrier glycosyl cation, identifying it as a dioxolenium-type ion formed with anchimeric assistance from the C4-acetyl group. mpg.de

Beyond the Ferrier rearrangement, this compound participates in a range of other addition and glycosylation reactions:

Azidonitration : Reaction with ceric ammonium (B1175870) nitrate (B79036) and sodium azide (B81097) yields 2-azido-1-nitrate adducts, which are valuable precursors for D-galactosamine and its derivatives. researchgate.netcdnsciencepub.com

Iodoamination : In the presence of iodine and a nitrogen nucleophile, such as 2-amino-1,3,4-thiadiazoles, it undergoes addition to form 1,2-trans iodo-amino sugar derivatives. mdpi.com

Oximino-glycoside Synthesis : Reaction of its dimeric nitrosyl chloride adduct with alcohols produces tri-O-acetyl-2-oximino-α-D-hexopyranosides with high stereospecificity. cdnsciencepub.com

Direct O-Glycosidation : Using catalysts like aluminium triflate (Al(OTf)₃), it can react directly with phenolic nucleophiles to form 2,3-unsaturated O-glycosides. uj.ac.za

Sulfenylation : It can undergo regioselective direct sulfenylation at the C2 position using arylsulfonyl chlorides in the presence of triphenylphosphine. rsc.org

Table 2: Examples of Glycosylation Reactions with this compound

| Reaction Type | Reagents/Catalyst | Product Type | Reference |

| Ferrier Rearrangement | Alcohols, SnCl₄ (cat.) | 2,3-Unsaturated α-glycopyranosides | nih.gov |

| Ferrier Rearrangement | Alcohols, BDMS (cat.) | 2,3-Unsaturated O-glycosides | researchgate.net |

| Oxa-Ferrier Rearrangement | TEMPO⁺BF₄⁻, NaClO₂ | α,β-Unsaturated δ-lactone | acs.org |

| Azidonitration | Ce(NH₄)₂(NO₃)₆, NaN₃ | 2-azido-1-nitrate adducts (β-galacto, α-galacto, α-talo) | researchgate.netcdnsciencepub.com |

| Azidophenylselenylation | TMSN₃, Ph₂Se₂, BAIB | 2-azido-2-deoxy-1-phenylseleno-glycoside | acs.org |

| Oximino-glycoside Formation | Nitrosyl chloride adduct, Alcohols | 2-oximino-α-D-hexopyranosides | cdnsciencepub.com |

| Iodoamination | 2-amino-1,3,4-thiadiazoles, I₂ | 2-deoxy-2-iodo-N-glycosides | mdpi.com |

| O-Glycosidation | Phenols, Al(OTf)₃ (cat.) | 2,3-Unsaturated O-glycosides | uj.ac.za |

Historical Context of Galactal Chemistry

The chemistry of glycals dates back to the early 20th century, but its synthetic potential was significantly unlocked through the work of researchers like Robert J. Ferrier. The Ferrier rearrangement, first described in the 1960s, became a cornerstone reaction in carbohydrate chemistry for converting glycals into 2,3-unsaturated glycosides. mpg.de Early investigations, such as the reaction between 3,4,6-tri-O-acetyl-D-glucal and p-nitrophenol, laid the foundation for this powerful transformation. mpg.de

The exploration of glycal reactivity has evolved considerably over time. Early methods for functionalizing the double bond sometimes involved hazardous reagents. For instance, the use of chloroazide for azidochlorination was explored but largely abandoned due to its highly explosive nature. googleapis.com This led to the development of safer and more efficient methods, such as the azidonitration reaction using ceric ammonium nitrate. researchgate.netcdnsciencepub.com

The study of reaction mechanisms has also advanced. For decades, the precise structure of the key intermediate in the Ferrier reaction was a subject of debate. mpg.de It was only through modern techniques like cryogenic infrared spectroscopy combined with quantum chemical calculations that the structure of the Ferrier glycosyl cation was directly characterized, confirming the role of neighboring group participation from the C4-acetyl group. mpg.de This progression from empirical observation to detailed mechanistic understanding highlights the maturation of galactal chemistry as a sophisticated field within glycoscience.

Structure

3D Structure

Propiedades

IUPAC Name |

(3,4-diacetyloxy-3,4-dihydro-2H-pyran-2-yl)methyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O7/c1-7(13)17-6-11-12(19-9(3)15)10(4-5-16-11)18-8(2)14/h4-5,10-12H,6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLPWGHLVUPBSLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C=CO1)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90863045 | |

| Record name | 1,3,4-Tri-O-acetyl-2,6-anhydro-5-deoxyhex-5-enitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90863045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2873-29-2, 4098-06-0 | |

| Record name | 3,4,6-Tri-O-acetylglucal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002873292 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Anhydro-5-deoxy-D-arabino-hex-5-enitol triacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004098060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-anhydro-5-deoxy-D-arabino-hex-5-enitol triacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.690 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,5-anhydro-2-deoxy-D-arabino-hex-1-enitol triacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.827 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies of 3,4,6 Tri O Acetyl D Galactal

Acetylation of D-Galactal

The direct acetylation of D-galactal represents a common and straightforward approach to the synthesis of 3,4,6-Tri-O-acetyl-D-galactal. This method involves the protection of the hydroxyl groups of D-galactal through the introduction of acetyl moieties.

Reagents and Reaction Conditions for Peracetylation

The peracetylation of D-galactal is typically achieved using an acetylating agent in the presence of a base. smolecule.com Acetic anhydride (Ac₂O) or acetyl chloride (AcCl) are the most commonly employed acetylating agents. smolecule.com The reaction is generally carried out in a basic solvent, such as pyridine (B92270), which also acts as a catalyst and neutralizes the acidic byproduct (acetic acid or hydrochloric acid).

A representative procedure involves dissolving D-galactal in an appropriate solvent, followed by the addition of the acetylating agent. smolecule.com The reaction mixture is then stirred under controlled temperature conditions to facilitate the complete acetylation of the hydroxyl groups. smolecule.com The progress of the reaction is often monitored by thin-layer chromatography (TLC).

| Reagent | Role |

| D-Galactal | Starting material |

| Acetic Anhydride (Ac₂O) or Acetyl Chloride (AcCl) | Acetylating agent |

| Pyridine | Base and catalyst |

| Dichloromethane (B109758) (DCM) | Solvent (optional) |

Purification Techniques

Upon completion of the acetylation reaction, the crude this compound is purified to remove byproducts and unreacted reagents. Standard purification techniques include:

Column Chromatography: This is a widely used method for purifying the product. The crude mixture is loaded onto a silica (B1680970) gel column and eluted with a suitable solvent system, such as a mixture of petroleum hexane and ethyl acetate (B1210297).

Recrystallization: In some cases, the purified product can be further refined by recrystallization from an appropriate solvent to obtain a crystalline solid. smolecule.com

Synthesis from D-Galactose Precursors

An alternative and frequently employed route to this compound begins with the more readily available precursor, D-galactose. This approach involves a multi-step synthetic sequence.

Multi-step Conversion Strategies

A common multi-step strategy for the synthesis of this compound from D-galactose involves the following key transformations:

Peracetylation of D-Galactose: The initial step is the complete acetylation of all hydroxyl groups of D-galactose. This is typically achieved by treating D-galactose with acetic anhydride in the presence of a catalytic amount of a strong acid, such as perchloric acid (HClO₄), at low temperatures (e.g., 0°C). This reaction yields 1,2,3,4,6-penta-O-acetyl-D-galactose.

Bromination: The anomeric acetyl group is then selectively replaced with a bromine atom. This is accomplished by reacting the peracetylated galactose with a solution of hydrogen bromide (HBr) in acetic acid. This step results in the formation of 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide.

Elimination: The final step is a reductive elimination of the bromine at C1 and the acetate at C2 to form the glycal double bond. This transformation is typically carried out using zinc dust in the presence of a buffer, such as sodium dihydrogen phosphate (B84403) (NaH₂PO₄), in a suitable solvent like aqueous acetic acid or acetone.

Optimized Reaction Schemes

Optimized reaction schemes for the synthesis from D-galactose focus on improving yields and simplifying purification procedures. A detailed, optimized procedure is as follows:

To a stirred solution of D-galactose in dichloromethane (DCM), acetic anhydride and a catalytic amount of perchloric acid are added at 0°C. The reaction is monitored by TLC until the starting material is consumed.

A solution of HBr in acetic acid is then added dropwise at 0°C, and the mixture is stirred at room temperature for several hours. After completion, the reaction is quenched with ice-cold water and diluted with ethyl acetate. The organic layer is washed with a saturated solution of sodium bicarbonate and dried over sodium sulfate.

The crude 1-bromo-2,3,4,6-tetra-O-acetyl-D-galactose is then subjected to the elimination step. Zinc dust and NaH₂PO₄ are added, and the mixture is stirred at room temperature until the reaction is complete, as indicated by TLC. The product is extracted with ethyl acetate, and the organic phase is washed with water, saturated NaHCO₃, and brine, then dried and concentrated. The final product is purified by silica gel column chromatography.

Selective Deprotection Strategies

While this compound is a valuable protected form of D-galactal, in many synthetic applications, it is necessary to selectively remove the acetyl groups to liberate the hydroxyl functions for further reactions.

The most common method for the deacetylation of this compound is the Zemplén deacetylation . This method involves treating the acetylated sugar with a catalytic amount of sodium methoxide (B1231860) (NaOMe) in methanol (B129727) (MeOH) at room temperature. nih.gov The reaction is typically rapid and clean, affording D-galactal in high yield. The progress of the deprotection is monitored by TLC. Once the reaction is complete, the basic catalyst is neutralized using an ion-exchange resin (H⁺ form). nih.gov The resin is then filtered off, and the filtrate is concentrated to give the deprotected D-galactal.

Regioselective Enzymatic Hydrolysis

Enzymatic methods offer a mild and highly selective approach to deacetylation, often targeting specific positions on the sugar backbone under conditions that preserve other sensitive functional groups. While specific studies on this compound are not extensively detailed in the provided results, the principles can be inferred from studies on analogous acetylated sugars and nucleosides. nih.gov Lipases and esterases are commonly employed for their ability to catalyze the regioselective hydrolysis of ester bonds. nih.gov

For instance, enzymes like Candida antarctica lipase (B570770) B (CALB) have demonstrated high activity and selectivity in deacetylation reactions on a variety of substrates. nih.gov In the context of acetylated sugars, enzymatic hydrolysis typically favors the primary 6-OH position due to reduced steric hindrance. The general process involves incubating the acetylated galactal with a selected enzyme in a buffered aqueous solution. The enzyme recognizes and cleaves a specific acetyl group, yielding a partially deacetylated product.

Table 1: Enzymes Used in Regioselective Deacetylation of Acetylated Carbohydrates

| Enzyme Type | Common Examples | Target Selectivity |

| Lipases | Candida antarctica lipase B (CALB) | Often selective for primary hydroxyls (e.g., C-6) |

| Esterases | Aspergillus niger lipase | Varied, can be selective for primary or secondary esters |

| Proteases | Subtilisin | Can exhibit esterase activity with specific selectivity |

This table illustrates common enzymes and their general selectivity patterns in the deacetylation of acetylated carbohydrates, which can be applied to this compound.

pH-Controlled Acyl Migration (C-4 to C-6)

Acyl migration is an intramolecular process where an acyl group, such as an acetyl group, relocates from one hydroxyl group to another. nih.gov This phenomenon is highly dependent on pH, with the rate of migration increasing in neutral to slightly basic conditions. nih.gov While direct migration from C-4 to C-6 is not a simple adjacent shift, it can occur, often through a stepwise process potentially involving an orthoester intermediate. nih.gov The migration from a secondary hydroxyl (C-4) to the primary hydroxyl (C-6) is generally favored thermodynamically as it forms a less strained six-membered ring intermediate. nih.gov

The mechanism is generally accepted to be a stepwise process that can proceed through an anionic pathway, particularly at higher pH levels. researchgate.net This process begins with the deprotonation of a free hydroxyl group, which then acts as a nucleophile, attacking the carbonyl carbon of a nearby acetyl group. nih.gov The rate of this migration is influenced by several factors, including the stereochemical relationship between the hydroxyl groups and the pH of the medium. nih.govresearchgate.net An increase in pH leads to a higher concentration of the alkoxide anion, thereby increasing the rate of migration. nih.govresearchgate.net Studies on sialic acids have shown that O-acetyl migration is minimal at a pH below 5.0 but increases significantly as the pH rises towards 8.0. nih.gov

Chemical Methods for Site-Specific Deacetylation

Various chemical methods have been developed for the selective deacetylation of protected carbohydrates, offering an alternative to enzymatic approaches. These methods often rely on the differential reactivity of primary versus secondary acetyl groups or the use of specific reagents that can target certain positions.

One mild and efficient method involves using a catalytic amount of acetyl chloride in methanol. thieme-connect.com This approach facilitates a transesterification-mediated deacetylation under mild acidic conditions and has been successfully applied to various primary, secondary, and sugar alcohol acetates. thieme-connect.com The reactivity is dependent on the electronic and steric nature of the acetate, allowing for chemoselective removal. thieme-connect.com

Another common method is the Zemplén deacetylation, which utilizes a catalytic amount of sodium methoxide in methanol to remove acetyl groups. By carefully controlling reaction time and temperature, some degree of selectivity can be achieved, typically favoring the removal of the more reactive primary C-6 acetate.

Ammonium (B1175870) acetate in solutions like DMF or a mixture of tetrahydrofuran and methanol has also been described for regioselective 1-O-deacetylation of peracetylated carbohydrates, providing a route to intermediates with a free anomeric hydroxyl group. researchgate.net

Table 2: Comparison of Chemical Deacetylation Methods

| Method | Reagents | Conditions | Selectivity |

| Catalytic Acetyl Chloride | Acetyl Chloride, Methanol | Mildly acidic, room temperature | Chemoselective based on steric/electronic factors thieme-connect.com |

| Zemplén Deacetylation | Sodium Methoxide, Methanol | Basic | Often favors more reactive esters (e.g., primary) |

| Ammonium Acetate | NH₄OAc, DMF | Neutral/Slightly Basic | Reported for selective anomeric deacetylation researchgate.net |

Protection Strategies for Derived Glycals

Following selective deacetylation, the newly freed hydroxyl groups on the D-galactal scaffold can be reprotected with different functional groups to facilitate subsequent synthetic steps. This strategy is fundamental to complex oligosaccharide synthesis.

Benzylation

Benzylation is a widely used strategy to protect hydroxyl groups in carbohydrate chemistry. nih.gov Benzyl (B1604629) ethers are valued for their stability across a broad range of acidic and basic conditions, yet they can be readily removed under mild hydrogenolysis conditions. wiley-vch.de

The most common method for benzylation is the Williamson ether synthesis. This reaction involves deprotonating the free hydroxyl group on the partially deacetylated galactal with a strong base, such as sodium hydride (NaH), in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The resulting alkoxide then acts as a nucleophile, attacking an alkylating agent like benzyl bromide (BnBr) to form the benzyl ether. nih.gov The choice of solvent can influence regioselectivity, particularly when multiple hydroxyl groups are available. beilstein-journals.org

For instance, after selective deacetylation of this compound to expose a specific hydroxyl group, that position can be protected with a benzyl group, rendering the other acetyl-protected positions stable for further transformations. This orthogonal protection strategy is essential for the controlled, stepwise assembly of complex carbohydrates. wiley-vch.de Tri-O-benzyl-D-galactal, a fully benzylated derivative, is also a key intermediate in glycoside synthesis. chemimpex.com

Table 3: Common Reagents for Benzylation of Carbohydrates

| Component | Example Reagent | Role |

| Substrate | Partially Deacetylated D-galactal | Source of hydroxyl group |

| Base | Sodium Hydride (NaH) | Deprotonates the hydroxyl group |

| Benzylating Agent | Benzyl Bromide (BnBr) | Source of the benzyl group |

| Solvent | Dimethylformamide (DMF), Tetrahydrofuran (THF) | Reaction medium |

Chemical Reactivity and Transformation Pathways

Electrophilic Additions to the Glycal Double Bond

The electron-rich double bond of 3,4,6-tri-O-acetyl-D-galactal is susceptible to a variety of electrophilic additions, providing a powerful platform for the introduction of functional groups at the C1 and C2 positions. These reactions are fundamental in carbohydrate chemistry for the synthesis of modified sugar derivatives, including aminosugars, which are key components of many biologically important molecules.

The addition of an azido (B1232118) group and a chlorine atom across the double bond of this compound is a key transformation for producing 2-azido-2-deoxygalactopyranosyl chlorides. These products are valuable synthons for the preparation of 2-amino-2-deoxy-D-galactose (D-galactosamine) derivatives, which are integral to various glycoproteins and glycolipids, including tumor-associated antigens. google.combeilstein-journals.org

A significant advancement in the synthesis of 2-azido glycosyl chlorides is the development of one-pot azidochlorination procedures. google.comresearchgate.net These methods offer a more efficient and scalable alternative to traditional multi-step syntheses. researchgate.net One such procedure involves reacting the protected glycal with sodium azide (B81097), ferric chloride, and hydrogen peroxide, leading to a highly α-selective formation of the 2-azido glycosyl chloride. researchgate.net This approach has been successfully applied to both monosaccharide and disaccharide galactals. researchgate.net The simplicity of these conditions allows for an efficient and scalable synthesis of these important building blocks. researchgate.net For instance, this compound can be converted to 3,4,6-tri-O-acetyl-2-azido-2-desoxy-α-D-galactopyranosyl chloride, which can then be used in glycosylation reactions without further purification. beilstein-journals.orgresearchgate.net Another one-pot method for azidochlorination or diazidization involves reacting the glycal with a peroxydisulfate (B1198043) salt, a ferrous salt, an azide salt, and a chloride salt. googleapis.comgoogle.com By omitting the ferric chloride in a similar system, a diazide derivative can be synthesized. googleapis.com

Due to the explosive nature of isolated chlorine azide, methods for its in situ generation are crucial for safe laboratory practice. google.comresearchgate.netacs.org One approach involves the reaction of a glycal with reagents such as a peroxydisulfate salt, a ferrous salt, an azide salt, and a chloride salt, which generates the azide free radical in the reaction mixture. googleapis.comgoogle.com This azide radical then adds to the C-2 position of the glycal, followed by the attack of a chloride ion at the C-1 position to complete the azidochlorination. googleapis.com Another method generates gaseous chlorine azide from sodium azide, hypochlorite, and acetic acid in a biphasic medium, where it is immediately trapped by the alkene substrate present in the organic layer, thus preventing its accumulation to hazardous levels. researchgate.netacs.org This technique has been shown to be a safe and reliable way to produce 1,2-azidochloride derivatives from various alkenes. researchgate.netacs.org

The primary product of the azidochlorination of this compound is 3,4,6-tri-O-acetyl-2-azido-2-deoxy-α-D-galactopyranosyl chloride. google.combeilstein-journals.org This compound is a key intermediate for synthesizing various biologically significant molecules. google.com For example, it can be used to create α- and β-glycosides through Koenigs-Knorr type reactions. google.com The 2-azido group is advantageous as it is non-participating, meaning it doesn't direct the stereochemical outcome at the anomeric center, allowing for the formation of both α and β linkages. google.com This synthon has been instrumental in the synthesis of antigenic determinants like the asialo GM₁, Thomsen-Friedenreich (TF), and Tn antigens. google.com The azido group can be later reduced to an amine to yield the corresponding N-acetyl-D-galactosamine (GalNAc) residue found in these structures. google.com The azidonitration of tri-O-acetyl-D-galactal also provides a route to 3,4,6-tri-O-acetyl-2-azido-2-deoxy-α-D-galactopyranosyl halides. cdnsciencepub.comcdnsciencepub.com The reaction with ceric ammonium (B1175870) nitrate (B79036) and sodium azide yields a mixture of 2-azido-1-nitrate adducts, which can be converted to the corresponding glycosyl halides. cdnsciencepub.comcdnsciencepub.com

Azidophenylselenylation is another powerful method for introducing a nitrogen functionality at the C-2 position of glycals. This reaction provides direct access to 2-azido-2-deoxy-selenoglycosides, which are valuable glycosyl donors for the synthesis of oligosaccharides. acs.orgresearcher.life The reaction typically involves the addition of an azide radical and a phenylseleno group across the double bond of the glycal. researcher.life

The azidophenylselenylation of this compound has been studied under various conditions to improve yield, reproducibility, and scalability. acs.orgresearcher.lifeacs.orgista.ac.at

Batch Reactions: Traditional batch protocols often involve reacting this compound with diphenyl diselenide (Ph₂Se₂) and an azide source like sodium azide (NaN₃) or trimethylsilyl (B98337) azide (TMSN₃) in the presence of an oxidant such as (diacetoxyiodo)benzene (B116549) (PhI(OAc)₂). acs.orgresearcher.lifeacs.orgcdnsciencepub.com These reactions are typically run at low temperatures (-30 °C to -10 °C) to manage the reactivity and potential hazards associated with azides. acs.org However, batch reactions can suffer from poor reproducibility and long reaction times (4 to 16 hours). researcher.lifeacs.org Optimization studies on the heterogeneous reaction (using NaN₃) found that stirring is critical; without it, byproducts from the ionic addition of the phenylselenenium cation and acetate (B1210297) are formed. rscf.ru The optimized conditions for the heterogeneous reaction on a 3.7 mmol scale yielded 58% of the desired phenyl 2-azido-2-deoxy-1-seleno-α-D-galactopyranoside triacetate. researcher.life

Continuous Flow Reactions: To address the limitations of batch processing, a continuous flow method for the azidophenylselenylation of this compound has been developed. acs.orgacs.orgista.ac.at This approach offers improved safety, efficiency, and scalability. acs.orgista.ac.at The optimization of the flow process involved screening different reagent stoichiometries and temperatures. The best results were achieved at room temperature (27 °C) with 1.6 equivalents of Ph₂Se₂, 2 equivalents of TMSN₃, and 1.3 equivalents of PhI(OAc)₂, affording the target selenoglycoside in 79% yield within a significantly reduced reaction time of 25 minutes. acs.org This flow setup was scalable, capable of processing 5 mmol of the galactal in 3 hours. acs.orgacs.org

Side Products: Analysis of the crude reaction mixtures from azidophenylselenylation revealed the formation of several side products. These include the talo stereoisomer, regioisomers, bisazido monosaccharides, and a 1-O-acetyl glycoside. acs.org Optimization efforts focused on minimizing these byproducts, for instance, by using an excess of Ph₂Se₂. acs.orgacs.org Higher temperatures (40 °C) were found to increase the formation of bisazido side products, reducing the selectivity of the reaction. acs.orgacs.org

Table of Reaction Conditions for Azidophenylselenylation of this compound

| Method | Reagents | Temperature | Reaction Time | Yield of Desired Product | Key Findings/Notes |

|---|---|---|---|---|---|

| Batch (Heterogeneous) | NaN₃, Ph₂Se₂, PhI(OAc)₂ | Not specified | Not specified | 58% | Stirring is crucial to prevent side reactions. rscf.ru Reproducible on a 3.7 mmol scale. researcher.life |

| Batch (Homogeneous) | TMSN₃, Ph₂Se₂, PhI(OAc)₂ | -30 °C to -10 °C | 4-16 hours | Variable | Poor reproducibility can be an issue. researcher.lifeacs.org |

| Continuous Flow | TMSN₃ (2 eq), Ph₂Se₂ (1.6 eq), PhI(OAc)₂ (1.3 eq) | 27 °C (Room Temp) | 25 minutes | 79% | Offers enhanced safety, scalability, and significantly reduced reaction time. acs.orgacs.orgista.ac.at Minimizes side products. acs.orgacs.org |

Halogenation (e.g., Iodine-mediated reactions)

Halogenation of this compound provides access to 2-halo-2-deoxy sugars, which are valuable intermediates in carbohydrate synthesis. mdpi.com The reaction with halogens like chlorine and bromine typically proceeds to give 1,2-dihalogenated products. researchgate.netresearchgate.net

Iodine-mediated reactions offer a route to 2-iodo-2-deoxy sugars. mdpi.com Various methods have been developed for the iodoglycosylation of glycals, often employing hypervalent iodine(III) reagents or sodium periodate (B1199274) to generate the reactive iodine species. mdpi.com These reactions can lead to the formation of 2-iodo-2-deoxy glycosides in good yields. mdpi.com The stereochemical outcome of halogenation reactions is influenced by the nature of the halogen, the solvent, and the stability of the intermediate halonium and oxocarbonium ions. cdnsciencepub.com

Hydroformylation (Oxo Reaction)

The hydroformylation, or oxo reaction, of this compound involves the addition of carbon monoxide and hydrogen across the double bond. cdnsciencepub.com This reaction is a powerful tool for the synthesis of branched-chain carbohydrates, which are relatively rare in nature. cdnsciencepub.com

Applying the oxo reaction to this compound leads to the formation of a seven-carbon branched-chain carbohydrate. cdnsciencepub.com The reaction is typically catalyzed by a cobalt catalyst, such as dicobalt octacarbonyl. cdnsciencepub.com The resulting product, after deacetylation, has a hydroxymethyl group added to the pyranose ring. cdnsciencepub.com The structure of this novel branched-chain sugar alcohol can be confirmed through periodate oxidation and the preparation of crystalline derivatives like benzoates. cdnsciencepub.com

Glycosylation Reactions as Glycosyl Donor

The double bond in this compound allows it to act as a glycosyl donor in various glycosylation reactions, leading to the formation of O-, S-, N-, and C-glycosides. taylorfrancis.com

O-Glycosidation Reactions with Alcohols and Phenols

This compound can react with alcohols and phenols under various catalytic conditions to form 2,3-unsaturated glycosides through a Ferrier rearrangement, or saturated 2-deoxyglycosides. researchgate.netresearchgate.netuj.ac.za

The reaction with alcohols and phenols in the presence of a Lewis acid catalyst like montmorillonite (B579905) K10 under microwave irradiation can afford alkyl and aryl 2,3-dideoxy-D-threo-hex-2-enopyranosides with high α-selectivity. researchgate.net Similarly, stannic chloride can catalyze the allylic rearrangement-substitution with alcohols to yield alkyl 4,6-di-O-acetyl-2,3-dideoxy-α-D-threo-hex-2-enopyranosides. researchgate.net

Alternatively, direct addition reactions are also possible. For example, using aluminum triflate as a catalyst at 0 °C, this compound reacts with phenols to give 2-deoxy-α-D-lyxo-hexopyranosides. uj.ac.za The reaction of the dimeric nitrosyl chloride adduct of tri-O-acetyl-D-galactal with alcohols and phenols in dimethylformamide provides the corresponding tri-O-acetyl-2-oximino-α-D-hexopyranosides in good yields and with high stereospecificity. cdnsciencepub.com

Table 3: O-Glycosidation Reactions of this compound

| Catalyst/Reagent | Acceptor | Product Type | Reference |

| Montmorillonite K10 (Microwave) | Alcohols, Phenols | 2,3-Unsaturated glycosides (Ferrier) | researchgate.net |

| Stannic Chloride | Alcohols | 2,3-Unsaturated glycosides (Ferrier) | researchgate.net |

| Aluminum Triflate | Phenols | 2-Deoxyglycosides | uj.ac.za |

| Nitrosyl Chloride Adduct | Alcohols, Phenols | 2-Oximino-glycosides | cdnsciencepub.com |

N-Glycoside Synthesis

The formation of a glycosidic bond to a nitrogen atom of an aglycone from this compound leads to N-glycosides, a class of compounds that includes nucleosides and other biologically significant molecules.

This compound is a valuable starting material for synthesizing N-glycosides containing a 1,3,4-thiadiazole (B1197879) ring, a scaffold known for its diverse biological activities. nih.gov A notable method involves the direct addition of 2-amino-1,3,4-thiadiazole (B1665364) derivatives to the glycal, which is mediated by a twofold excess of molecular iodine. This reaction proceeds under mild conditions to afford the desired N-glycosides with good yields and anomeric selectivity. researchgate.net The use of iodine presents a simple and economical approach for these syntheses. researchgate.net

Iodine and hypervalent iodine reagents are pivotal in mediating the synthesis of various nitrogen-containing sugar derivatives. Molecular iodine, as noted, facilitates the synthesis of N-glycosides with amino-thiadiazole moieties. researchgate.net

Hypervalent iodine reagents, such as phenyliodine(III) diacetate (PIDA), when used with trimethylsilyl azide (Me3SiN3), can convert glycals into valuable 1,2-diazides and azidoacetates. rsc.org These products serve as key intermediates for the synthesis of N-glycopeptides. rsc.org Specifically, the reaction of this compound with the PIDA-Me3SiN3 system was observed to favor a Ferrier-type reaction pathway. rsc.org

Additionally, the azidonitration of this compound, using ceric ammonium nitrate and sodium azide, produces 2-azido-1-nitrate adducts. These adducts are versatile precursors for 2-azido-2-deoxy-D-galactopyranosides, which are essential for the construction of N-glycopeptides. researchgate.net

C-Glycosylation Reactions

C-glycosylation establishes a robust carbon-carbon linkage between the sugar and the aglycone, producing C-glycosides that are often more stable towards enzymatic hydrolysis than their O-glycoside counterparts.

An iron-catalyzed decarboxylative Ferrier rearrangement provides an efficient route to β-keto-functionalized 2,3-unsaturated C-glycosides. When this compound is reacted with β-keto acids under these conditions, the reaction shows enhanced stereoselectivity compared to the corresponding glucal derivative. rsc.org

In a different approach, a Ferrier-type C-glycosylation of this compound with a silylated alkyne, catalyzed by tin(IV) chloride (SnCl4), yielded a single isomer of an alkynylated dihydropyran in 85% yield. This product was a crucial intermediate in the formal total synthesis of the natural product (−)-aspergillide C. beilstein-journals.org

The TEMPO oxoammonium cation has also been utilized to promote the C-glycosylation of this compound. Reaction with allyltrimethylsilane (B147118) (ATMS) gave a high yield of the C-allylated product with strong α-diastereoselectivity. acs.org However, the reaction with trimethylsilyl cyanide (TMSCN) under the same conditions resulted in a low yield. acs.org

Table 3: C-Glycosylation Reactions of this compound

| Catalyst/Mediator | Nucleophile | Product Type | Yield (%) | Stereoselectivity | Reference |

|---|---|---|---|---|---|

| Iron catalyst | β-keto acids | β-keto-functionalized C-glycoside | Moderate to Good | Good (α/β = 10:1) | rsc.org |

| SnCl4 | Silylated alkyne | Alkynylated dihydropyran | 85 | Single isomer | beilstein-journals.org |

| TEMPO+ BF4- | Allyltrimethylsilane (ATMS) | C-allylated glycoside | High | High α | acs.org |

Allylic Rearrangement Reactions

Allylic rearrangements are a characteristic feature of the reactivity of this compound, often competing with other reaction pathways. These rearrangements typically involve the migration of the double bond and the displacement of a substituent.

When this compound is subjected to acidic conditions, a competition between addition and rearrangement reactions is frequently observed. rsc.org For example, treatment with boiling acetic acid leads to a complex mixture of products arising from both the addition of acetic acid across the double bond and allylic rearrangement pathways. rsc.org The Ferrier rearrangement is a well-known example of an allylic rearrangement in glycal chemistry, where a nucleophile attacks the C-3 position with concomitant migration of the double bond to the C-1, C-2 position and displacement of the C-1 substituent. sinica.edu.tw The balance between these competing pathways is sensitive to the reaction conditions, including the nature of the acid catalyst and the solvent. sinica.edu.tw For instance, the use of trifluoroacetic acid (TFA) for the glycosylation of this compound has been shown to lead exclusively to the Ferrier rearrangement product. sinica.edu.tw

Under certain conditions, this compound can undergo further transformations to yield dienes and other unsaturated derivatives. rsc.orgresearchgate.net Prolonged heating in acetic acid, for instance, can ultimately lead to the formation of a diene with a pyranoid structure. rsc.org This transformation likely proceeds through a series of addition and elimination reactions following the initial allylic rearrangement. The formation of such dienes opens up possibilities for further synthetic manipulations, such as Diels-Alder reactions. ntu.edu.sg

Functional Group Interconversions

The acetyl groups and the double bond of this compound provide handles for a variety of functional group interconversions, allowing for the synthesis of a diverse range of sugar derivatives.

A key synthetic utility of this compound lies in its use as a precursor for the synthesis of amino sugars. A common strategy involves the initial introduction of an azido group, which can then be reduced to an amino group. For example, the addition of hydrazoic acid to an α,β-unsaturated aldehyde derived from this compound can yield a 3-azido-2,3-dideoxyhexopyranose. nih.gov

The subsequent hydrogenation of the azido group is a crucial step. This is typically achieved using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. The resulting amino sugar can then be N-acetylated to provide the corresponding acetamido sugar. nih.gov This two-step process provides an efficient route to 3-amino- and 3-acetamido-2,3-dideoxyhexopyranoses. nih.gov The configuration and conformation of the final products are established using spectroscopic techniques like NMR and IR, as well as polarimetry. nih.gov

An alternative approach involves the azidonitration of this compound itself. cdnsciencepub.comacs.org This reaction introduces an azido group at C-2 and a nitrate group at C-1. The resulting 2-azido-2-deoxy derivative can then be converted to various 2-amino-2-deoxy-D-galactopyranosides after reduction of the azido group. cdnsciencepub.com

Introduction of Deoxy Positions at C1 and C2

The inherent reactivity of the endocyclic double bond in this compound makes it a versatile precursor for the synthesis of 2-deoxy- and 2,3-dideoxy-galactopyranosides. This transformation is crucial for the preparation of various biologically significant carbohydrate structures. Several methodologies have been developed to introduce functionality at the C1 and C2 positions, effectively creating deoxy analogs.

One of the most prominent methods is the azidonitration of the glycal. The reaction of this compound with ceric ammonium nitrate and sodium azide in acetonitrile (B52724) leads to the addition of an azide group at C2 and a nitrate group at C1. acs.org This reaction typically produces a mixture of stereoisomers, with the major products being the 2-azido-1-nitrate derivatives with β-galacto, α-galacto, and α-talo configurations. acs.orgresearchgate.net The resulting 2-azido-1-nitrate compounds are valuable intermediates. The nitrate group at the anomeric position can be readily displaced by halides to form 2-azido-2-deoxy-α-D-galactopyranosyl halides. acs.org These glycosyl halides are then used as donors in glycosylation reactions to synthesize 2-azido-2-deoxy-glycosides, which can be subsequently reduced to afford 2-amino-2-deoxy-galactosides (galactosamine derivatives), a fundamental component of many glycoconjugates. acs.orgresearchgate.net

Another approach involves the azidophenylselenylation of this compound. This reaction provides a direct route to 2-azido-2-deoxy-1-phenylseleno-D-galactopyranosides. rsc.org The phenylseleno group at the anomeric center can act as a leaving group in glycosylation reactions, offering an alternative pathway to 2-azido-2-deoxy glycosides. The reaction conditions for azidophenylselenylation have been optimized for safety and scalability using continuous flow chemistry. rsc.org

Furthermore, direct additions across the double bond can be achieved using various reagents. For instance, the reaction with alcohols in the presence of a Lewis acid catalyst like iron(III) chloride can lead to the formation of 2,3-unsaturated glycosides, which upon subsequent reduction would yield 2,3-dideoxyglycosides. beilstein-journals.org The choice of catalyst and reaction conditions can influence the stereoselectivity of the resulting glycosidic bond. beilstein-journals.org

The table below summarizes key reactions for introducing deoxy positions at C1 and C2 of this compound.

| Reaction | Reagents | Primary Products | Significance | Reference(s) |

| Azidonitration | Ceric ammonium nitrate, Sodium azide | 2-Azido-1-nitrate-galacto/talo derivatives | Precursors to 2-amino-2-deoxy-galactosides | acs.org, researchgate.net |

| Azidophenylselenylation | Trimethylsilyl azide, Diphenyl diselenide, Bis(acetoxy)iodobenzene | 2-Azido-1-phenylseleno-2-deoxy-galactopyranosides | Alternative route to 2-azido-2-deoxy glycosides | rsc.org |

| Ferrier Rearrangement | Alcohols, Lewis Acid (e.g., FeCl₃) | 2,3-Unsaturated glycosides | Synthesis of 2,3-dideoxyglycoside precursors | beilstein-journals.org |

Reactivity with Biomolecules

The unique structural features of this compound and its derivatives make them valuable tools for studying and modulating biological systems. Their reactivity allows for the formation of covalent bonds with biomolecules, and their shape can facilitate non-covalent interactions within the binding sites of proteins.

Reaction with Amines to Form Glycosidic Bonds

While the azidonitration pathway provides an indirect route to N-acetylated galactosamine derivatives, this compound can also undergo direct reactions with amines to form N-glycosides. The reaction of this compound with aryl amines in the presence of a Lewis acid catalyst, such as indium(III) bromide, can lead to the formation of tetrahydroquinoline derivatives fused to the carbohydrate ring. rsc.org This transformation proceeds through an initial N-glycosylation followed by an intramolecular cyclization.

The reaction of glycals with amines represents a powerful method for the synthesis of N-linked glyco-heterocycles. The nature of the amine and the reaction conditions can influence the outcome of the reaction, leading to a diversity of structures. rsc.org

Complex Formation with Proteins or Enzymes

The galactal scaffold is recognized as a mimic of the oxocarbenium ion transition state of glycosidase-catalyzed reactions, suggesting its potential to interact with and inhibit these enzymes. While specific studies detailing the complex formation of this compound with enzymes are not extensively documented, the broader class of galactal derivatives has shown significant promise in this area.

Derivatives of D-galactal have been designed and synthesized to act as high-affinity ligands for galectins, a family of carbohydrate-binding proteins (lectins) involved in various physiological and pathological processes. researchgate.net For instance, C-3 substituted D-galactal derivatives have been shown to bind to the N-terminal domain of galectin-8 with high affinity and selectivity. researchgate.net This suggests that the galactal core structure is a suitable scaffold for presenting functionalities that can engage in specific interactions within the protein's binding site.

Furthermore, galactal derivatives are explored as potential inhibitors of glycosyltransferases. researchgate.net These enzymes are responsible for the biosynthesis of complex oligosaccharides, and their inhibition is a target for therapeutic intervention in diseases like cancer and inflammation. The ability of galactal-based compounds to act as inhibitors implies the formation of a stable complex within the enzyme's active site.

The table below provides examples of the interaction of galactal derivatives with proteins.

| Protein Target | Galactal Derivative | Type of Interaction | Significance | Reference(s) |

| Galectin-8N | C-3 substituted D-galactal | Non-covalent binding (complex formation) | Development of selective galectin inhibitors | researchgate.net |

| Glycosyltransferases | Galactal-based compounds | Enzyme inhibition (implies complex formation) | Potential therapeutic agents | researchgate.net |

Stereochemical Aspects and Mechanistic Insights

Stereoselectivity in Glycosylation and Addition Reactions

The facial selectivity of electrophilic additions to the double bond of 3,4,6-tri-O-acetyl-D-galactal and the anomeric configuration of the resulting glycosides are key considerations in its synthetic applications.

A predominant α-selectivity is frequently observed in glycosylation and addition reactions of this compound. acs.orgacs.orgresearchgate.net This preference is largely attributed to the anomeric effect, an electronic phenomenon in which a lone pair on the ring oxygen atom donates electron density into the antibonding (σ*) orbital of an axial C1-substituent. This interaction stabilizes the axial orientation, thus favoring the formation of α-glycosides. cdnsciencepub.com The stereoselectivity is also influenced by the conformation of the glycal and solvent effects. mdpi.com

The acetyl group at the C4 position of this compound adopts a pseudoaxial disposition. acs.orgacs.org This spatial arrangement presents significant steric hindrance to the β-face of the pyranose ring. Consequently, incoming electrophiles and nucleophiles preferentially approach from the less hindered α-face, contributing to the observed α-selectivity in many reactions. acs.orgacs.org This steric bias is a crucial factor in directing the stereochemical outcome of additions to the double bond.

The stereochemistry of the newly formed stereocenter at the C2 position is a critical aspect of addition reactions to this compound. The formation of either an equatorial or axial substituent at C2 is influenced by several factors. In azidophenylselenylation reactions, the pseudoaxial disposition of the C4-substituent hinders the β-face, leading to a preference for the formation of equatorial (galacto) products over axial (talo) products at the C2 position. acs.orgacs.org The relative stability of the transition states leading to each product is a key determinant. For instance, in certain reactions, the less stable conformer of a reactive intermediate may react through a more stable transition state to yield the major product. ias.ac.in

The table below illustrates the product distribution in an azidophenylselenylation reaction of this compound, highlighting the preference for equatorial substitution at C2.

| Product Type | Configuration at C2 | Relative Outcome |

| Galacto products | Equatorial | Favored |

| Talo products | Axial | Disfavored |

This table demonstrates the stereochemical preference for the formation of equatorial substituents at the C2 position during the azidophenylselenylation of this compound, a result of the steric hindrance posed by the pseudoaxial C4-substituent. acs.orgacs.org

Protecting groups in carbohydrate chemistry do more than just mask functional groups; they can actively participate in reactions and influence stereochemical outcomes. mdpi.comresearchgate.net In the case of this compound, the acetyl groups play a significant role. The electron-withdrawing nature of the acetyl groups can impact the reactivity of the glycal. scispace.com Furthermore, remote participation of the C4-acetyl group has been suggested to influence the stereoselectivity of glycosylation reactions, favoring the formation of 1,2-cis glycosides (α-glycosides for galactose). acs.org The ability of the acetyl group to shield the positive charge at the anomeric center through the formation of a transient covalent bond can prevent attack from the 1,2-trans side. acs.org The choice of protecting groups at other positions can also have a pronounced effect on the yield and outcome of reactions. scispace.com For example, conformationally flexible protecting groups at the C4 and C6 positions are sometimes required for successful glycosylation. scispace.com

The following table summarizes the influence of different types of protecting groups on glycosylation stereoselectivity.

| Protecting Group Type | Influence on Stereoselectivity |

| 2-O-Acyl group | Generally favors 1,2-trans-glycosides |

| 2-O-Ether group | Often used for 1,2-cis-glycosides, but can lead to poor selectivity |

| Remote participating acyl groups (e.g., at C4) | Can favor 1,2-cis-glycosides |

| Conformation-constraining protecting groups | Can lock the pyranose ring in a specific conformation, influencing facial selectivity |

This table provides a general overview of how different classes of protecting groups can direct the stereochemical outcome of glycosylation reactions. mdpi.comresearchgate.net

The Curtin-Hammett principle is a kinetic concept that applies to reactions where two rapidly interconverting isomers react to form different products irreversibly. wikipedia.org It states that the ratio of the products is determined by the difference in the free energies of the transition states leading to each product, not by the relative populations of the ground-state isomers. ias.ac.inwikipedia.org This principle can be invoked to explain the stereoselectivity in some reactions of this compound. acs.org For instance, if different conformations of the glycal or a reactive intermediate are in rapid equilibrium, and each conformation leads to a different stereoisomeric product, the product distribution will reflect the relative activation energies for each pathway. libretexts.org The Curtin-Hammett principle is particularly relevant when the rate of interconversion between conformers is much faster than the rate of product formation. ias.ac.in

Mechanistic Studies of Rearrangement and Glycosylation

The Ferrier rearrangement is a notable reaction of glycals, including this compound, that leads to the formation of 2,3-unsaturated glycosides. researchgate.netacs.orgresearchgate.net This reaction typically proceeds through an allylic oxocarbenium ion intermediate. acs.org The mechanism involves the protonation or activation of the glycal, followed by the departure of a leaving group from C3 and subsequent attack by a nucleophile at C1. acs.org The stereoselectivity of Ferrier-type reactions is often high, with a strong preference for the α-anomer. researchgate.netresearchgate.net

Mechanistic studies of glycosylation reactions with this compound have explored various pathways. In some cases, the reaction may proceed through a discrete oxocarbenium ion intermediate (an SN1-like mechanism), while in others, a more concerted displacement (an SN2-like mechanism) may be operative. acs.orgnih.gov The actual mechanism often lies at the interface of these two extremes. nih.gov The azidonitration of this compound, for example, yields a mixture of 2-azido-1-nitrate addition products with varying stereochemistries, suggesting the involvement of complex intermediates. cdnsciencepub.comresearchgate.net

Ferrier Rearrangement Mechanism

The Ferrier rearrangement is a fundamental reaction for converting glycals, such as this compound, into valuable 2,3-unsaturated glycosides. rsc.orgacs.org The mechanism of this transformation has been the subject of extensive investigation, with significant insights gained through advanced spectroscopic and computational methods. mpg.deresearchgate.net The reaction involves the cleavage of the C3-acetyl group to form a key cationic intermediate, which is then intercepted by a nucleophile at the anomeric (C1) position. mpg.defu-berlin.de

Formation and Characterization of Ferrier Glycosyl Cations

The formation of the Ferrier glycosyl cation from this compound is initiated by the departure of the C3-acetyl group. mpg.de This process can be observed and characterized using mass spectrometry techniques. Through nanoelectrospray ionization (nESI) followed by in-source collision-induced dissociation, the sodiated adduct of this compound ([M+Na]⁺) undergoes fragmentation, losing a molecule of sodium acetate (B1210297) to generate the Ferrier cation. mpg.dempg.dempg.de

Table 1: Mass Spectrometry Data for Ferrier Cation Formation from this compound

| Precursor Ion | Formula | Observed m/z | Fragmentation Product | Formula | Observed m/z |

| Sodiated Adduct | [C₁₂H₁₆O₇ + Na]⁺ | 295 | Ferrier Cation | [C₁₀H₁₃O₅]⁺ | 213 |

This data was generated under in-source collision-induced dissociation conditions. mpg.dempg.de

Direct structural characterization of this short-lived intermediate has been achieved using a combination of gas-phase cryogenic infrared (IR) spectroscopy and density functional theory (DFT) calculations. mpg.denih.govresearchgate.net This powerful approach has provided unambiguous evidence for the structure of the Ferrier cation generated from acetylated galactal. mpg.dempg.de

Role of Dioxolenium-Type Cations

For many years, two structures were proposed for the Ferrier cation: a resonance-stabilized allylic oxocarbenium ion or a species stabilized by neighboring group participation. mpg.denih.gov Recent experimental evidence has definitively shown that for cations generated from both 3,4,6-tri-O-acetyl-D-glucal and this compound, the intermediate exists as a dioxolenium-type ion . mpg.dempg.defigshare.com This structure arises from the anchimeric assistance of the acetyl group at the C4 position. mpg.dempg.de The carbonyl oxygen of the C4-acetyl group forms a covalent bond with the C3 carbon, creating a five-membered dioxolenium ring fused to the pyranose ring. mpg.de This structural motif is the key intermediate in the Ferrier rearrangement. mpg.dempg.de

C3 Charge Stabilization by C4-Acetyl Group

The formation of the dioxolenium ion is a clear demonstration of charge stabilization at the C3 position through the participation of the C4-acetyl group. mpg.defu-berlin.de This neighboring group participation is significantly more favorable than the alternative, which would involve delocalization of the positive charge across the C1, C2, and C3 atoms within the pyranose ring (an allylic oxocarbenium ion). mpg.dempg.de In the case of this compound, where the C3-OAc and C4-OAc groups are in a cis orientation, direct anchimeric assistance to displace the C3-acetate is sterically impossible. nih.govacs.org Therefore, it is proposed that an initial allyloxycarbenium ion is formed, which then rearranges to the more stable dioxolenium ion. acs.org This interconversion underscores the thermodynamic preference for the structure stabilized by the C4-acetyl group. acs.org

Oxonium Ion Intermediate Formation

While cryogenic gas-phase experiments confirm the dioxolenium ion as the dominant, most stable intermediate structure, the reaction mechanism in solution may involve an equilibrium between different species. mpg.deacs.org It is considered that an allyloxycarbenium ion, a type of oxonium ion, exists in equilibrium with the dioxolenium ion. nih.govacs.org Some mechanistic proposals suggest that this allyloxycarbenium ion, though less stable, may be the actual species that participates in the final step of the rearrangement by reacting with the nucleophile. acs.org For this compound, the formation of the allyloxycarbenium ion is a necessary precursor to the dioxolenium ion, as direct backside attack from the cis-oriented C4-acetyl group is not feasible. acs.org Triflic acid can activate the glycal to form an oxonium ion intermediate, which is then attacked by a nucleophile to yield the Ferrier rearrangement product. beilstein-journals.orgbeilstein-journals.org

Bridged Iodonium (B1229267) Ion Formation

The double bond in this compound allows for electrophilic addition reactions, similar to a typical alkene. researchgate.net The reaction with sources of an electrophilic iodine, such as a combination of N-iodosuccinimide (NIS) and iodine or iodine chloride, proceeds through the formation of a bridged iodonium ion intermediate. researchgate.net In this cyclic intermediate, the iodine atom is bonded to both C1 and C2, forming a three-membered ring. This intermediate is then opened by the attack of a nucleophile (e.g., a sulfonamide). The formation of the bridged ion is crucial as it dictates the stereochemical outcome of the addition, typically leading to products with a trans relationship between the iodine at C2 and the new substituent at C1. researchgate.net A similar mechanism involving a bridged iodonium intermediate is observed in the reaction of alkynes with NIS and an azide (B81097) source. colab.ws

Temperature-Switched Reactivity Between Ferrier Rearrangement and Direct Addition

The reaction pathway of glycals can be highly dependent on the conditions, with temperature being a critical parameter for controlling selectivity. In certain catalyzed reactions, a temperature-dependent switch between the Ferrier rearrangement and a direct addition pathway has been observed. rsc.orgresearchgate.net For instance, using aluminum triflate as a catalyst, it is possible to selectively favor either the Ferrier rearrangement or the direct addition of alcohols to the glycal double bond simply by adjusting the reaction temperature. rsc.org Similarly, reactions of this compound catalyzed by Al(OTf)₃ can be directed toward different products, such as 1-O-aryl-2-deoxy derivatives or chiral bridged benzopyrans, depending on the reaction conditions. researchgate.net This temperature-switched reactivity highlights the subtle energetic balance between competing mechanistic pathways and provides a valuable synthetic tool for directing the outcome of a reaction toward a desired product. researchgate.net

Applications in Complex Carbohydrate Synthesis

Synthesis of Monosaccharides and Oligosaccharides

As a key intermediate, 3,4,6-Tri-O-acetyl-D-galactal serves as a cornerstone in the construction of simple and complex sugar chains. Its utility spans various synthetic methodologies developed to achieve specific stereochemical outcomes and linkage types.

In traditional solution-phase synthesis, this compound is a prominent precursor for glycosylation reactions. The reactivity of its enol ether allows it to act as a glycosyl donor under activation by various promoters.

One of the classic methods involving glycals is the Ferrier rearrangement . In this reaction, the glycal reacts with a nucleophile, typically an alcohol, in the presence of a Lewis acid catalyst like boron trifluoride etherate. researchgate.net This process leads to the formation of 2,3-unsaturated glycosides, which are themselves valuable intermediates for further transformations. researchgate.net A variety of alcohols can be used as acceptors, allowing for the creation of diverse O-glycosides. researchgate.net

More contemporary methods utilize transition metal catalysts to achieve high stereoselectivity and efficiency. For instance, gold-catalyzed glycosylation has been investigated with this compound. While reactions with the galactal donor were found to be somewhat more sluggish compared to its glucal counterpart, increasing the catalyst loading improved reaction rates, leading to the desired glycoside products with high α-selectivity.

Solid-Phase Oligosaccharide Synthesis (SPOS) offers significant advantages for the rapid and efficient construction of complex glycans, including the potential for automation. researchgate.net In this context, this compound serves as a crucial starting material for the preparation of the specialized monosaccharide building blocks required for automated glycan assembly (AGA). researchgate.netmpg.de

For use in AGA, the galactal is typically converted into a more stable glycosyl donor, such as a thioglycoside or a glycosyl phosphate (B84403), equipped with orthogonal protecting groups. nih.gov This strategy involves a series of chemical modifications where the double bond of the galactal is functionalized, and specific hydroxyl groups are masked with temporary protecting groups (tPGs) like fluorenylmethyloxycarbonyl (Fmoc) or levulinoyl (Lev) ester. These tPGs mark the sites for future chain elongation or branching. nih.gov Once prepared, these building blocks are added sequentially to a growing oligosaccharide chain anchored to a solid support resin, with cycles of coupling and deprotection managed by an automated synthesizer. researchgate.net

One innovative approach involves a "hetero-Diels–Alder welding" strategy, where acetyl-protected galactose-derived dienes are fused with monosaccharide-derived aldehydes. This method generates a new monosaccharide unit between the two starting blocks, allowing for the rapid construction of trisaccharides with excellent stereoselectivity. Another strategy combines triflic acid-promoted glycosylations with the reductive opening of benzylidene acetals in a one-pot procedure, providing efficient access to branched trisaccharides. nih.gov Such methodologies, which rely on the controlled reactivity of precursors derived from compounds like this compound, are crucial for accelerating the synthesis of biologically relevant oligosaccharides. acs.org

Precursor for Sugar Derivatives with Diverse Functional Groups

The double bond of this compound is a gateway to a vast array of functionalized sugar derivatives. biosynth.com Through various addition and rearrangement reactions, this versatile precursor can be transformed into monosaccharides bearing different substituents, which are often challenging to synthesize by other means.

A key transformation is the conversion to α,β-unsaturated aldehydes. In the presence of mercuric sulfate, this compound can be converted into the corresponding unsaturated aldehyde. researchgate.net These aldehydes are valuable intermediates; for example, they can react with hydrazoic acid to yield 3-azido-2,3-dideoxyhexopyranoses. researchgate.netnih.gov Subsequent hydrogenation of the azido (B1232118) group provides access to 3-amino sugars, which can then be acetylated to form 3-acetamido derivatives. nih.gov

The table below summarizes some of the key functionalized derivatives synthesized from this compound.

| Reactant(s) | Key Transformation | Product Class | Reference |

|---|---|---|---|

| Mercuric sulfate, aqueous dioxane | Hydration of enol ether | α,β-Unsaturated aldehydes | researchgate.net |

| α,β-Unsaturated aldehyde, Hydrazoic acid | Addition of azide (B81097) | 3-Azido-2,3-dideoxyhexopyranoses | nih.gov |

| 3-Azido derivative, H₂, Pd/C | Hydrogenation | 3-Amino-2,3-dideoxy sugars | nih.gov |

| Sodium methoxide (B1231860), then Benzyl (B1604629) bromide | Deacetylation and Benzylation | 3,4,6-Tri-O-benzyl-D-galactal | rroij.com |

| Alcohols, Lewis Acid (e.g., BF₃·OEt₂) | Ferrier Rearrangement | 2,3-Unsaturated glycosides | researchgate.net |

Synthesis of Differentially Protected Galactosamine Building Blocks

Galactosamine is a critical component of many biologically important glycans. The chemical synthesis of oligosaccharides containing this amino sugar requires access to differentially protected galactosamine building blocks. This compound provides a straightforward and efficient entry point to these essential synthons.

A widely used method is the azidophenylselenylation of the galactal double bond. This reaction introduces a nitrogen functionality (as an azide) at the C2 position. A common protocol involves reacting this compound with diphenyl diselenide (Ph₂Se₂) and trimethylsilyl (B98337) azide (TMSN₃) in the presence of an oxidant like (diacetoxyiodo)benzene (B116549) (PhI(OAc)₂). This process generates a 2-azido-1-phenylseleno-galactopyranoside, which is a versatile intermediate for further glycosylation reactions. The azide group serves as a masked amine, which can be reduced to an amino group and subsequently protected (e.g., as an acetamide) at a later stage of the synthesis.

To address safety and scalability concerns associated with the use of azides in traditional batch reactions, a continuous flow methodology for the azidophenylselenylation of this compound has been developed. This approach offers improved safety, reliability, and efficiency, making it a valuable tool for the large-scale production of galactosamine building blocks.

Formation of Glycoconjugates

Glycoconjugates, such as glycoproteins and glycolipids, are vital to numerous biological processes, including cell signaling, immune response, and pathogen recognition. chemimpex.com The synthesis of these complex molecules relies on the availability of well-defined oligosaccharide structures that can be attached to a protein or lipid backbone.

This compound is an important intermediate in the multi-step synthesis of the oligosaccharide portions of these glycoconjugates. chemimpex.com It serves as a precursor to the monosaccharide and oligosaccharide donors that are ultimately used to build the complex glycan chains. These chains are then enzymatically or chemically ligated to the non-carbohydrate aglycone. For example, galactosamine donors derived from this compound can be reacted with protected amino acid residues, such as threonine, to form glycopeptides—the core structures of O-linked glycoproteins. This application underscores the compound's fundamental role in providing the essential carbohydrate components needed to explore the vast field of glycobiology. chemimpex.com

: Synthesis of Specific Antigenic Determinants

This compound is a versatile and pivotal starting material in the chemical synthesis of complex carbohydrates, particularly those of significant biological relevance such as tumor-associated carbohydrate antigens (TACAs). Its C1-C2 double bond allows for the stereocontrolled introduction of functionalities at the C2 position, which is essential for the preparation of 2-amino-2-deoxy sugars like N-acetylgalactosamine (GalNAc), a core component of many antigenic determinants. The primary strategy involves the conversion of the glycal into a suitable glycosyl donor, most commonly a 2-azido-2-deoxygalactosyl derivative, which serves as a precursor to the desired GalNAc unit. This approach prevents the neighboring group participation of a C2-acetamido group, which would otherwise favor the formation of unwanted 1,2-trans glycosidic linkages, and instead facilitates the construction of the often desired, and synthetically challenging, 1,2-cis (α) linkages found in these antigens.

Asialo GM1

The ganglioside Asialo GM1 is a complex tetrasaccharide, β-D-Gal-(1→3)-β-D-GalNAc-(1→4)-β-D-Gal-(1→4)-β-D-Glc, linked to a ceramide moiety. It is a crucial marker on the surface of natural killer (NK) cells. The total synthesis of its oligosaccharide core relies on the sequential assembly of monosaccharide building blocks. The central challenge is the stereoselective formation of the β-D-GalNAc-(1→4)-β-D-Gal linkage.

While direct synthesis from this compound is a multi-step process, the glycal serves as a common precursor for the required N-acetylgalactosamine (GalNAc) donor. The synthesis of the Asialo GM1 oligosaccharide chain has been achieved through the glycosylation of a lactose-derived acceptor with a sophisticated GalNAc donor. researcher.liferesearchgate.netresearchgate.net For instance, a disaccharide donor containing the Gal-(1→3)-GalNAc moiety has been used to glycosylate a lactose (B1674315) acceptor to form the full tetrasaccharide. researcher.life In a representative synthesis, a disaccharide donor, 4-trichloroacetamidophenyl 4,6-di-O-acetyl-2-deoxy-3-O-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-1-thio-2-trichloroacetamido-β-D-galactopyranoside, was coupled with a protected glucosyl acceptor to build the tetrasaccharide backbone. researcher.life This donor, featuring a 2-N-trichloroacetamido group, is typically prepared from a 2-azido-2-deoxygalactose intermediate, which itself is readily synthesized from this compound through an azidonitration reaction. The 2-azido group acts as a non-participating group to control stereochemistry and is later converted to the N-acetyl group found in the final product.

A key glycosylation step in one reported synthesis of the Asialo GM1 oligosaccharide chain is detailed below:

| Glycosyl Donor | Glycosyl Acceptor | Promoter/Conditions | Product | Yield |

| Disaccharide Thioglycoside with 2-N-trichloroacetamido group | Protected Lactoside derivative | N-Iodosuccinimide (NIS), Trifluoromethanesulfonic acid (TfOH), CH2Cl2 | Protected Asialo GM1 Tetrasaccharide | 69% |

This table illustrates a key fragment coupling step in a convergent synthesis of the Asialo GM1 backbone. The required GalNAc-containing donor is accessible from this compound via a 2-azido intermediate.

Following the assembly of the protected tetrasaccharide, a series of deprotection steps, including the conversion of the N-trichloroacetyl group to an N-acetyl group, yields the final Asialo GM1 oligosaccharide. researcher.life

Thomsen-Friedenreich Antigen (TF)

The Thomsen-Friedenreich antigen (TF antigen or T antigen), with the structure Galβ(1→3)GalNAcα-O-Ser/Thr, is a tumor-associated carbohydrate antigen found on the surface of approximately 90% of carcinoma cells. Its synthesis is a key target for the development of cancer vaccines and diagnostics. The construction of the α-linkage of the GalNAc residue to the serine or threonine amino acid is a primary synthetic challenge.

This compound is an ideal starting point for the synthesis of the necessary GalNAcα-O-Ser/Thr building block. The glycal is first converted to a 2-azido-2-deoxygalactosyl donor. This transformation is often achieved via an azidonitration reaction, which installs an azide group at C-2. This 2-azido donor can then be glycosylated with a protected galactose acceptor to form the TF disaccharide core. The azide serves as a masked amino group that does not participate in the glycosylation reaction, thus favoring the formation of the desired α-glycosidic bond.

In a common synthetic route, a suitably protected N-Troc-galactosamine donor is glycosylated with a galactose acceptor. beilstein-journals.org The resulting disaccharide can then be further elaborated. For example, an NIS/AgOTf-promoted glycosylation between an acetylated thiogalactoside donor and an N-Troc protected galactosamine acceptor yielded the protected TF disaccharide in good yield. beilstein-journals.org

| Glycosyl Donor | Glycosyl Acceptor | Promoter/Conditions | Product | Yield |

| 2,3,4,6-Tetra-O-acetyl-1-thio-β-D-galactopyranoside | N-Troc-protected 2-azidoethyl-α-D-galactosaminide | N-Iodosuccinimide (NIS), Silver triflate (AgOTf) | Protected TF Disaccharide | 79% |

This table presents a representative glycosylation to form the core TF antigen disaccharide. The GalNAc acceptor is derived from D-galactosamine, which is readily available from this compound.

After the formation of the disaccharide, the protecting groups are removed, and the azide is reduced and acetylated to furnish the final N-acetylgalactosamine residue of the TF antigen.

Tn Antigen

The Tn antigen, GalNAcα-O-Ser/Thr, represents the simplest mucin-type O-glycan and is a precursor to the TF antigen. Like the TF antigen, it is overexpressed in many cancers and is an important target for immunotherapy. The core synthetic challenge is the stereoselective formation of the α-glycosidic linkage between N-acetylgalactosamine and the hydroxyl group of a serine or threonine residue.

The use of a 2-azido-2-deoxygalactosyl donor, derived from this compound, is a cornerstone of Tn antigen synthesis. The non-participating azido group at C-2 is crucial for achieving high α-selectivity in the glycosylation reaction. A widely used method involves the azidonitration of tri-O-acetyl-D-galactal to produce a 2-azido-2-deoxy-α-D-galactopyranosyl halide. This activated donor can then be coupled with a protected serine or threonine derivative.

For example, the glycosylation of protected serine or threonine acceptors with a 2-azido-2-deoxy-1-(phenylthio)peracetyl-D-galactopyranose donor has been shown to proceed with complete α-selectivity in excellent yields when promoted by N-iodosuccinimide (NIS) and trimethylsilyl triflate (TMSOTf). acs.org Another approach uses a 1-O-acetyl-2-azido-2-deoxy-D-galactopyranose donor catalyzed by tin(IV) chloride and silver perchlorate, which also affords the α-glycoside with high stereoselectivity. oup.com

| Glycosyl Donor | Glycosyl Acceptor | Promoter/Conditions | Product | Yield |

| 1-O-Acetyl-2-azido-2-deoxy-3,4,6-tri-O-benzyl-D-galactopyranose | N-Troc-L-threonine Tce ester trimethylsilyl ether | SnCl4, AgClO4, Toluene | Protected α-GalNAzide-Thr | 95% |

| 2-Azido-2-deoxy-1-(phenylthio)peracetyl-D-galactopyranose | N-Phthaloyl-L-serine benzyl ester | NIS, TMSOTf, CH2Cl2 | Protected α-GalNAzide-Ser | 96% |

This table summarizes two effective methods for the α-glycosylation of amino acid acceptors to form the core of the Tn antigen, utilizing 2-azido donors derived from this compound.

Following glycosylation, the azido group is reduced to an amine and subsequently acetylated to provide the final N-acetylated Tn antigen structure.

Forssman Antigen